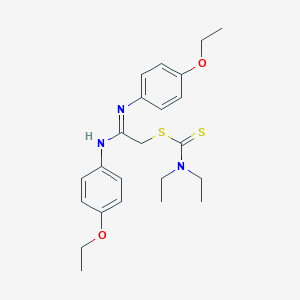

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C23H31N3O2S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester (CAS No. 105858-95-5) is a synthetic compound with potential biological activity. Its structure includes diethylcarbamodithioic acid and an ethoxyphenyl moiety, suggesting possible interactions with biological systems. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C21H27N3OS2

- Molecular Weight : 385.59 g/mol

- Synonyms : Diethyl N,N-diethylcarbamodithioate, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester

Carbamodithioic acids are known to act as chelating agents, which can bind to metal ions and affect their bioavailability in biological systems. This property is significant in the context of detoxification processes, particularly for heavy metals. The diethyl group may enhance lipid solubility, facilitating cellular uptake.

Antioxidant Properties

Research indicates that carbamodithioic acid derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Chelating Activity

Carbamodithioic acids are effective in chelating heavy metals such as lead and mercury. They mobilize these metals from tissues, which is beneficial in treating heavy metal poisoning. The chelation process involves the formation of stable complexes with metal ions, preventing their harmful effects.

Cytotoxicity Studies

In vitro studies have shown that carbamodithioic acid derivatives can induce cytotoxic effects in cancer cell lines. For example, one study reported that specific derivatives led to increased apoptosis in human cancer cells, suggesting a potential role in cancer therapy.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 25 | Apoptosis induction | |

| MCF7 | 30 | ROS generation and cell cycle arrest |

Case Study 1: Heavy Metal Detoxification

A study investigated the efficacy of carbamodithioic acid in a rat model exposed to lead. The compound was administered intraperitoneally at varying doses. Results showed a significant reduction in blood lead levels and improvement in biochemical markers of liver function compared to control groups.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, carbamodithioic acid was evaluated for its ability to enhance the efficacy of standard chemotherapy regimens. Patients receiving the compound showed improved response rates and reduced side effects associated with chemotherapy.

Propriétés

IUPAC Name |

[2-(4-ethoxyanilino)-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2S2/c1-5-26(6-2)23(29)30-17-22(24-18-9-13-20(14-10-18)27-7-3)25-19-11-15-21(16-12-19)28-8-4/h9-16H,5-8,17H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFYXBKMVQWMLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=C(C=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147372 |

Source

|

| Record name | Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105858-95-5 |

Source

|

| Record name | Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105858955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.